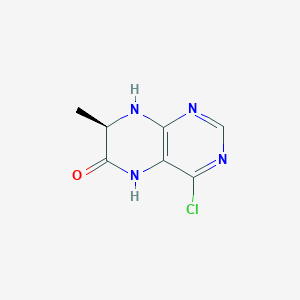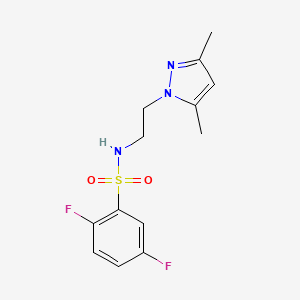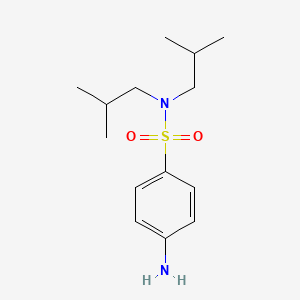![molecular formula C12H12ClNO4 B2852524 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide CAS No. 2411240-69-0](/img/structure/B2852524.png)
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C12H12ClNO4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学的研究の応用
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-8-yl)acetamide
Uniqueness
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide is unique due to its specific substitution pattern and the presence of both chloroacetamide and benzodioxin moieties. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-6-11(16)14-7-9(15)8-2-1-3-10-12(8)18-5-4-17-10/h1-3H,4-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVAFSFPFGSKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2852441.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)
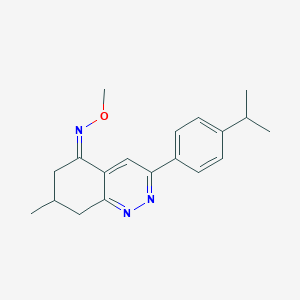
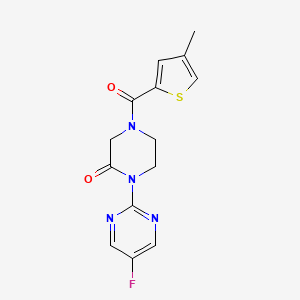
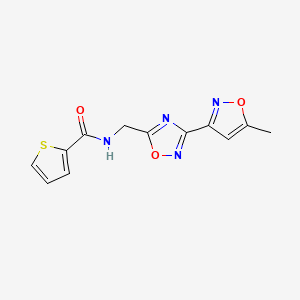
![N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2852453.png)
![2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2852455.png)
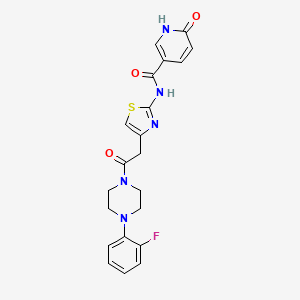
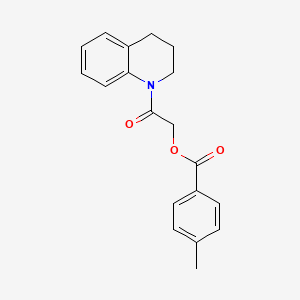
![3-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2852458.png)
